molecular formula C13H22N4O B13838874 Maraviroc metabolite H1

Maraviroc metabolite H1

Cat. No.: B13838874
M. Wt: 250.34 g/mol
InChI Key: LPYSKZZVODVGAC-ZACCUICWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of Maraviroc, a well-known antiretroviral drug used in the treatment of HIV. The modification in its structure, particularly the inclusion of the difluorocyclohexane moiety, imparts distinct properties that make it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the difluorocyclohexane ring: This is typically achieved through a series of fluorination reactions.

    Amidation: The difluorocyclohexane ring is then coupled with a phenylpropylamine derivative through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    High-performance liquid chromatography (HPLC): For purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the difluorocyclohexane ring or the amide group.

    Substitution: The phenyl ring and the difluorocyclohexane moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Including halogens and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield aldehydes or carboxylic acids.

    Reduction: Can produce alcohols or amines.

    Substitution: Can result in various substituted derivatives with altered biological activities.

Scientific Research Applications

Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its antiviral properties and potential therapeutic applications beyond HIV treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc involves its interaction with specific molecular targets. The compound is known to:

    Bind to chemokine receptors: Particularly CCR5, which is crucial for its antiviral activity.

    Inhibit viral entry: By blocking the interaction between the virus and the host cell receptors, preventing infection.

Comparison with Similar Compounds

Similar Compounds

    Maraviroc: The parent compound, primarily used in HIV treatment.

    Other CCR5 antagonists: Such as Vicriviroc and Aplaviroc, which share similar mechanisms of action.

Uniqueness

Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc stands out due to:

    Enhanced stability: The difluorocyclohexane moiety provides greater chemical stability.

    Improved binding affinity: The structural modifications enhance its binding to CCR5, potentially increasing its efficacy.

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

[4-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]-5-propan-2-yl-1,2,4-triazol-3-yl]methanol

InChI

InChI=1S/C13H22N4O/c1-8(2)13-16-15-12(7-18)17(13)11-5-9-3-4-10(6-11)14-9/h8-11,14,18H,3-7H2,1-2H3/t9-,10+,11?

InChI Key

LPYSKZZVODVGAC-ZACCUICWSA-N

Isomeric SMILES

CC(C)C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3)CO

Canonical SMILES

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.